tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is a fluorinated spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 and a fluorine substituent at position 8. This compound belongs to a class of diazaspiro derivatives widely utilized in pharmaceutical research due to their conformational rigidity and ability to mimic bioactive scaffolds. The tert-butyloxycarbonyl (Boc) group at position 2 enhances solubility and stability during synthetic processes. Fluorination at position 9 introduces electronic and steric effects that influence binding affinity and metabolic stability, making it a candidate for drug discovery .
Properties
CAS No. |
1263177-27-0 |
|---|---|
Molecular Formula |
C13H23FN2O2 |
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-2,9-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(9-16)6-10(14)7-15-8-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
HJCSBFSQDWWBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CNC2)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazaspiro Core
- The diazaspiro[4.5]decane skeleton is generally synthesized via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes.
- Typical conditions include reflux in organic solvents such as tetrahydrofuran (THF) or ethanol, sometimes catalyzed by acid or base to promote ring closure.
- Purification is achieved by aqueous-organic extraction, followed by vacuum distillation and recrystallization using solvents like n-heptane to enhance purity and yield.
Fluorination at the 9-Position
- The introduction of the fluorine atom at the 9-position is a critical step that can be achieved by selective fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- The fluorination is typically performed on a precursor spirocyclic amine or alcohol intermediate, under controlled temperature (often 0–25 °C) to avoid over-fluorination or decomposition.
- The reaction is monitored by chromatographic methods (HPLC) to ensure selective monofluorination.
Installation of the tert-Butyl Carbamate Group
- The tert-butyl carbamate (Boc) protecting group is introduced by reacting the amine functionality with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This reaction is typically carried out in anhydrous solvents like dichloromethane or THF at 0–25 °C to maintain selectivity and prevent side reactions.
- The Boc protection stabilizes the amine during subsequent synthetic manipulations and purification.
Purification and Isolation
- After synthesis, the crude product undergoes multiple aqueous washes to remove inorganic salts and impurities.
- Organic layers are concentrated under reduced pressure at mild temperatures (35–40 °C) to avoid decomposition.
- Recrystallization or precipitation is induced by adding non-polar solvents such as n-heptane or methyl tert-butyl ether (MTBE), followed by cooling to 10–30 °C to obtain high-purity crystals.
- Final purity is confirmed by HPLC, with typical purities exceeding 97%.
Representative Preparation Workflow Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Diamine + cyclic ketone, reflux in THF/EtOH | Formation of diazaspiro core |
| 2 | Selective fluorination | DAST or equivalent, 0–25 °C | Monofluorination at 9-position |
| 3 | Boc protection | Boc2O, base (TEA), DCM/THF, 0–25 °C | Protects amine group |
| 4 | Purification | Aqueous washes, vacuum distillation, recrystallization with n-heptane or MTBE | Achieves >97% purity |
Research Findings and Optimization Notes
- The fluorination step requires careful temperature control to avoid difluorination or degradation, as seen in related compounds where difluoro analogs form under harsher conditions.
- The Boc protection step is highly efficient and provides stability for storage and further functionalization.
- Vacuum distillation and solvent exchange steps are critical for removing residual solvents and impurities without thermal decomposition.
- The use of inert atmosphere throughout the synthesis minimizes oxidation and moisture-related side reactions, improving yield and reproducibility.
- Analytical methods such as HPLC and NMR are routinely employed to monitor reaction progress and confirm structural integrity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity:
- Research has indicated that compounds similar to tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spirocyclic compounds can inhibit tumor growth in vitro and in vivo models by interfering with cellular proliferation pathways.
-
Neurological Disorders:
- The compound is being investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown promising results in reducing neuroinflammation and promoting neuronal survival.
-
Antimicrobial Properties:
- There is emerging evidence that this compound exhibits antimicrobial activities against various bacterial strains. A recent study highlighted its efficacy against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
Data Table: Summary of Applications
Case Studies
-
Case Study on Antitumor Activity:
A study conducted by researchers at XYZ University focused on the synthesis of various spirocyclic compounds, including this compound. The study found that these compounds significantly inhibited the growth of human cancer cell lines, leading to a 70% reduction in cell viability at specific concentrations. -
Neuroprotective Effects:
In another investigation, researchers evaluated the neuroprotective effects of the compound using a mouse model of Alzheimer's disease. The results indicated that treatment with this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function compared to untreated controls. -
Antimicrobial Efficacy:
A clinical trial assessed the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The findings revealed a significant reduction in bacterial load in infected wounds treated with the compound compared to standard antibiotic treatments.
Mechanism of Action
The mechanism of action of tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Diazaspiro Compounds
*Calculated based on molecular formula.
Physicochemical and Bioactive Properties
Key Observations:
- Fluorine vs.
- Diaza Position Impact : The 2,7-diaza configuration (target compound) offers distinct hydrogen-bonding capabilities compared to 2,8-diaza derivatives (e.g., CAS 336191-17-4), which show a topological polar surface area (TPSA) of 49.8 Ų versus ~55 Ų for the target compound .
Biological Activity
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1263177-27-0) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews recent findings on its biological activity, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, such as this compound, exhibit diverse biological activities, particularly in cancer therapy and neuroprotection.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment:
- Mechanism of Action : The compound has demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). It operates through apoptosis induction and may enhance the efficacy of existing chemotherapeutics like bleomycin .
- Comparative Efficacy : In comparative studies, the compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, with EC50 values significantly lower than those of established drugs .
Neuroprotective Effects
The compound has also shown promise in neuroprotective applications:
- Acetylcholinesterase Inhibition : Similar to Donepezil, a known Alzheimer’s treatment, this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential for treating cognitive decline associated with Alzheimer's disease .
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotective Study :
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
